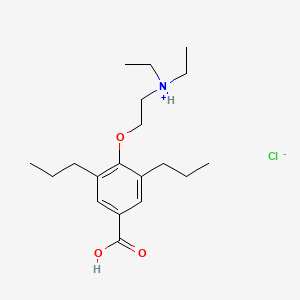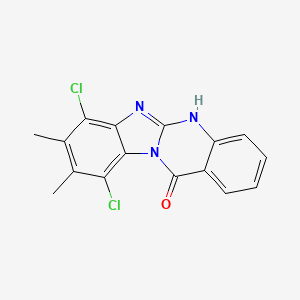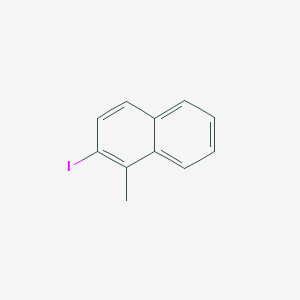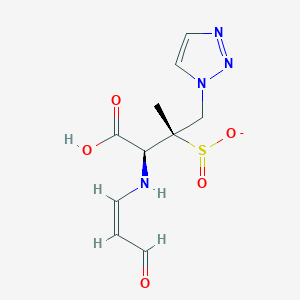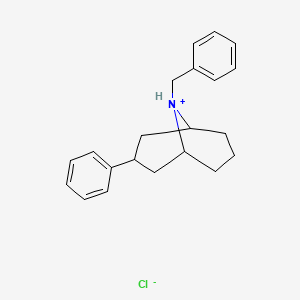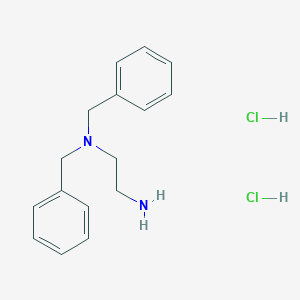
N',N'-dibenzylethane-1,2-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound belongs to the group of diamines and is known for its diverse properties, making it an ideal candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride typically involves the reaction of ethylenediamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final product in its pure form .
Industrial Production Methods
Industrial production of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
科学的研究の応用
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of cephalosporin and penicillin antibiotics.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
作用機序
The mechanism of action of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the diamine functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
N,N’-dimethylethylenediamine: This compound has similar diamine functionality but with methyl groups instead of benzyl groups.
Ethylenediamine: A simpler diamine with no substituents on the nitrogen atoms.
N,N’-dibenzylethylenediamine: Similar to N’,N’-dibenzylethane-1,2-diamine;dihydrochloride but without the hydrochloride component.
Uniqueness
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is unique due to its ability to form stable complexes with a wide range of biological and chemical targets. This property makes it highly valuable in various research and industrial applications, particularly in the synthesis of antibiotics and polymers .
特性
分子式 |
C16H22Cl2N2 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
N',N'-dibenzylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;;/h1-10H,11-14,17H2;2*1H |
InChIキー |
YKBZFOIKXMUWTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


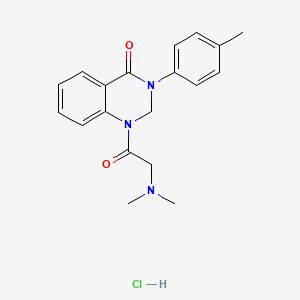
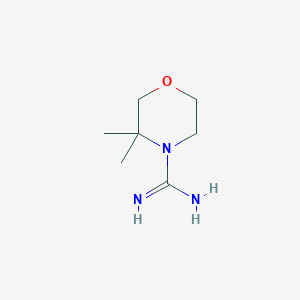
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)

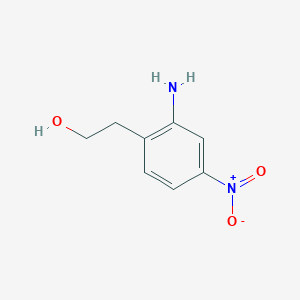
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)

